molecular formula C22H17ClF3N3O7 B1671938 Indoxacarb CAS No. 173584-44-6

Indoxacarb

Cat. No. B1671938
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-NRFANRHFSA-N
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Description

Indoxacarb is an indeno-oxadiazine insecticide used for controlling lepidopteran and other insect pests . It belongs to the oxadiazine class of insecticides and shows broad-spectrum activity against pests .


Synthesis Analysis

Indoxacarb synthesis involves the production of 9-fluorenylmethoxycarbonylhydrazine through judicious structural modifications of the substituent group of C5, C6 in indenone and C’4 in the benzene ring . Some analogs of indoxacarb exhibit significant insecticidal activities .


Molecular Structure Analysis

Indoxacarb has a molecular formula of C22H17ClF3N3O7 and a molecular weight of 527.84 . The structure-activity analysis indicates that the presence of a strong electron-withdrawing group and decreased steric hindrance of the indenone ring in the 5- and 6-position could enhance larvicidal activity .


Chemical Reactions Analysis

Indoxacarb dissipates rapidly in paddy water at all three sites and the dissipation of indoxacarb in paddy water is not affected by the weather . The time to dissipate 50% of indoxacarb in paddy water, paddy soil, and rice straw was less than 9 days .


Physical And Chemical Properties Analysis

Indoxacarb is an organochlorine insecticide and a methyl ester . It has a role as a voltage-gated sodium channel blocker .

Scientific Research Applications

Nanoformulations in Pest Control

Indoxacarb is used in nanoformulations for effective pest control in agriculture, particularly in tomato fields. Sabry, Abolmaaty, and Aref (2022) investigated nanoformulations and conventional formulations of indoxacarb against the silver whitefly, Bemisia tabaci, in tomato fields. Their study found that indoxacarb was the most effective insecticide in both nano and conventional forms, demonstrating a reduction in B. tabaci population by 97.7% with nanoformulations. This suggests that indoxacarb nanoformulations can be an efficient pest control method while potentially reducing the amount of insecticide used (Sabry, Abolmaaty, & Aref, 2022).

Mode of Action in Insects

Wing et al. (2000) explored the bioactivation and mode of action of indoxacarb in insects. They found that indoxacarb is metabolized into a potent blocker of sodium channels in several species of insects, including Lepidoptera, Homoptera, and Coleoptera. The study indicates that indoxacarb's effectiveness against these pests is due to its ability to disrupt sodium ion flow, leading to neurotoxic symptoms and halting feeding in affected insects (Wing et al., 2000).

Resistance in House Flies

Shono, Zhang, and Scott (2004) studied indoxacarb resistance in the house fly, Musca domestica. They discovered that exposure to indoxacarb led to the development of significant resistance in house flies, with metabolic processes such as P450 monooxygenases playing a role in this resistance. This research highlights the need for careful management of indoxacarb use to prevent the development of resistance in target insect populations (Shono, Zhang, & Scott, 2004).

Biotransformation in German Cockroaches

Gondhalekar et al. (2016) investigated the biotransformation pathways of indoxacarb in the German cockroach, Blattella germanica. The study provided insights into the enzymatic degradation of indoxacarb, revealing the formation of a toxic metabolite, DCJW, and other metabolites through cytochrome P450-dependent processes. This research contributes to understanding the mechanisms of indoxacarb's action and potential resistance in cockroaches (Gondhalekar et al., 2016).

Environmental Persistence and Exposure

Patra et al. (2022) studied the persistence and exposure assessment of indoxacarb residues in vegetables. They found that indoxacarb dissipates quickly with a half-life of 1.55 to2.76 days in vegetables like cabbages and tomatoes, indicating a relatively short safe waiting period for consumption. However, the study also raised concerns about the high risk to soil algae, emphasizing the need for further research on the ecological impact of indoxacarb in agricultural settings (Patra et al., 2022).

Indoxacarb Residues in Agricultural Contexts

Li, Wang, Hua, and Zhang (2020) focused on the dissipations and residues of indoxacarb in various agricultural settings. Their study, conducted in different field sites in China, showed how environmental conditions affect the persistence and residue levels of indoxacarb in paddy water, soil, and rice. This research is crucial for understanding the environmental behavior of indoxacarb and guiding its safe use in agriculture (Li, Wang, Hua, & Zhang, 2020).

Toxicological Studies in Aquatic Organisms

The enantioselective bioaccumulation of indoxacarb in aquatic environments was studied by Li, Liang, and Qiu (2020). They used zebrafish to demonstrate that indoxacarb's chiral enantiomers accumulate differently, with the (−)‐R‐indoxacarb showing preferential accumulation. This research provides insights into the potential environmental and toxicological impacts of indoxacarb on non-target aquatic species (Li, Liang, & Qiu, 2020).

Safety And Hazards

Indoxacarb is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause drowsiness or dizziness . It causes damage to organs (Blood, Nervous system, Heart) through prolonged or repeated exposure .

Future Directions

The global indoxacarb market is expected to grow at a significant rate from 2022 to 2030 . The market growth factors include the increasing demand for food crops, fruits, and vegetables due to the growing population and rising income levels in developing countries . ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process .

properties

IUPAC Name

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
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InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1
Source PubChem
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InChI Key

VBCVPMMZEGZULK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
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Isomeric SMILES

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1032690
Record name Indoxacarb
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Molecular Weight

527.8 g/mol
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Indoxacarb
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Solubility

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C
Record name INDOXACARB
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Density

1.44 g/cu cm at 20 °C
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Vapor Pressure

1.9X10-10 mm Hg at 25 °C
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Mechanism of Action

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout.
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Product Name

Indoxacarb

Color/Form

White powder

CAS RN

173584-44-6
Record name Indoxacarb
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Record name Indoxacarb [ISO]
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Record name Indoxacarb
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Record name Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS)
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Melting Point

88.1 °C
Record name INDOXACARB
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,800
Citations
A Moncada, EM Branch - Environmental Monitoring Branch …, 2003 - cdn.branchcms.com
… environmental effects of the oxadiazine insecticide indoxacarb. The chemical name of indoxacarb is (S)-methyl 7… The current products that contain indoxacarb are Avaunt and Steward. …
Number of citations: 22 cdn.branchcms.com
T Shono, L Zhang, JG Scott - Pesticide Biochemistry and Physiology, 2004 - Elsevier
… Unfortunately a comparative study of the effects of indoxacarb and DCJW at these target … to indoxacarb. We also examined the linkage and inheritance of indoxacarb resistance, as well …
Number of citations: 155 www.sciencedirect.com
A Dinter, JA Wiles - IOBC WPRS BULLETIN, 2000 - Citeseer
… The aim of the present studies was to assess the ecological profile of indoxacarb formulations to key beneficial arthropod species occurring in the major crops in which indoxacarb will …
Number of citations: 37 citeseerx.ist.psu.edu
SF McCann, GD Annis, R Shapiro… - Pest Management …, 2001 - Wiley Online Library
The evolution of the insecticidal pyrazoline moiety that was originally discovered in 1972 has led to the discovery of a new crop insecticide, indoxacarb, which is the first commercialized …
Number of citations: 258 onlinelibrary.wiley.com
KD Wing, M Sacher, Y Kagaya, Y Tsurubuchi… - Crop Protection, 2000 - Elsevier
… Several insect species can convert JW062 the racemic form or indoxacarb to their active … indoxacarb. In addition the N-decarbomethoxyllated metabolites, but not JW062 or indoxacarb …
Number of citations: 351 www.sciencedirect.com
B Lapied, F Grolleau, DB Sattelle - British journal of …, 2001 - Wiley Online Library
Decarbomethoxyllated JW062 (DCJW), the active component of a new oxadiazine insecticide DPX‐JW062 (Indoxacarb), was tested on action potentials and the inward sodium current …
Number of citations: 175 bpspubs.onlinelibrary.wiley.com
TX Liu, AN Sparks Jr, W Chen… - Journal of Economic …, 2002 - academic.oup.com
… been testing indoxacarb and many other new insecticides under laboratory and field conditions for several years in south Texas. In this article, we report the toxicities of indoxacarb on …
Number of citations: 71 academic.oup.com
Y Shi, W Li, Y Zhou, X Liao, L Shi - Pest Management Science, 2022 - Wiley Online Library
… activity is an important mechanism mediating indoxacarb resistance in Spodoptera litura, … in indoxacarb‐resistant strains. However, the functions of these CarE genes in indoxacarb …
Number of citations: 24 onlinelibrary.wiley.com
M Ghelichpour, AT Mirghaed, SH Hoseinifar, M Khalili… - Aquatic Toxicology, 2019 - Elsevier
The aim of the present study was to investigate the effects of chronic exposure of common carp (Cyprinus carpio) to indoxacarb on immune, antioxidant and stress gene expression. …
Number of citations: 64 www.sciencedirect.com
TL Galvan, RL Koch, WD Hutchison - Biological Control, 2005 - Elsevier
… Indoxacarb decreased survival of first … indoxacarb may reduce H. axyridis population growth by affecting its survival, development, and reproduction. We also conclude that indoxacarb, …
Number of citations: 189 www.sciencedirect.com

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